molecular formula C25H35N3O3S B2489014 4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946266-52-0

4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No. B2489014
CAS RN: 946266-52-0
M. Wt: 457.63
InChI Key: AGHLCAWRYSRGIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves reactions between sulfonyl chloride and amines in the presence of base. A study by Balu & Gopalan (2013) described the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine, leading to the formation of a related compound, showcasing the foundational synthesis strategy for similar benzenesulfonamide compounds (Balu & Gopalan, 2013).

Molecular Structure Analysis

The molecular structure of benzenesulfonamides can be significantly diverse. Balu & Gopalan's (2013) compound crystallized in a triclinic space group, highlighting the structural diversity and complexity of these molecules. Their study also mentions π–π interactions and hydrogen bonding, crucial for understanding the molecular structure and its implications (Balu & Gopalan, 2013).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions, reflecting their reactivity and interaction potential. The electrochemical synthesis approach for cobalt complexes with related molecules shows the reactivity of these compounds under electrochemical conditions, leading to different coordination compounds (Durán et al., 2002).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are vital for understanding the applications and handling of these compounds. For example, the specific crystalline structure and intermolecular interactions influence the solubility and melting point, crucial for their practical use in various chemical processes.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, define the scope of application for benzenesulfonamides. Studies often explore these properties through molecular docking and biochemical evaluations, revealing the compounds' potential as enzyme inhibitors or interaction with biological molecules (Lolak et al., 2019).

Scientific Research Applications

  • Structural Characterization and Biological Activity : A study by Chatterjee et al. (2022) focused on the structural characterization of a similar compound, providing insights into its biological activity. This research is significant for understanding the properties and potential applications of these compounds in biological contexts.

  • Crystal Structure Analysis : The work of Balu and Gopalan (2013) examined the crystal structure of a closely related benzenesulfonamide derivative. This study provides detailed information on the molecular structure, which is crucial for understanding its interactions and potential applications in material science or drug design.

  • Photodynamic Therapy and Cancer Treatment : Pişkin, Canpolat, and Öztürk (2020) explored the use of a benzenesulfonamide derivative in photodynamic therapy, particularly for cancer treatment. The compound exhibited high singlet oxygen quantum yield, making it a potential candidate for photodynamic therapy applications (Pişkin et al., 2020).

  • Anticancer Activity : Kumar et al. (2021) synthesized and evaluated a similar compound for its anti-breast cancer activity. The study revealed significant anticancer properties, suggesting its potential application in cancer treatment (Kumar et al., 2021).

  • Antihyperglycemic Evaluation : Eissa (2013) conducted a study on derivatives of isoindoline-1,3-dione nucleus, including benzenesulfonamide compounds, for antihyperglycemic evaluation. This research indicates potential applications in the development of antidiabetic drugs (Eissa, 2013).

  • Spectroscopic Analysis and Pharmaceutical Applications : A study by Mary et al. (2021) focused on the spectroscopic analysis and surface enhanced Raman scattering (SERS) of a bioactive benzenesulfonamide derivative. The results support further pharmaceutical applications (Mary et al., 2021).

  • Enzyme Inhibition and Disease Associations : Lolak et al. (2020) researched benzenesulfonamides incorporating triazine motifs, investigating their inhibitory effects on enzymes associated with diseases like Alzheimer's and Parkinson's. This indicates potential therapeutic applications (Lolak et al., 2020).

properties

IUPAC Name

4-tert-butyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O3S/c1-25(2,3)21-6-8-22(9-7-21)32(29,30)26-18-24(28-13-15-31-16-14-28)19-5-10-23-20(17-19)11-12-27(23)4/h5-10,17,24,26H,11-16,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHLCAWRYSRGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

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